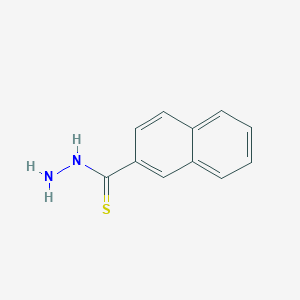

Naphthalene-2-carbothioic acid hydrazide

Description

Naphthalene-2-carbothioic acid hydrazide (synonyms: 3-hydroxy-N′-(2-oxoindol-3-yl)-2-naphthohydrazide, MFCD01209338) is a heterocyclic hydrazide derivative characterized by a naphthalene backbone substituted with a thioic acid hydrazide group at the 2-position. Its molecular formula is C₁₉H₁₃N₃O₂S, and it serves as a key intermediate in synthesizing biologically active compounds, particularly antiviral and antimicrobial agents . The compound’s structure enables diverse reactivity, allowing for functionalization at the hydrazide moiety or naphthalene ring, making it a versatile scaffold in medicinal chemistry .

Properties

Molecular Formula |

C11H10N2S |

|---|---|

Molecular Weight |

202.28 g/mol |

IUPAC Name |

naphthalene-2-carbothiohydrazide |

InChI |

InChI=1S/C11H10N2S/c12-13-11(14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,12H2,(H,13,14) |

InChI Key |

QDTSELYJZXKRLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=S)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

This section evaluates Naphthalene-2-carbothioic acid hydrazide against analogous hydrazides and derivatives, focusing on structural features, biological activities, and synthetic applications.

Anti-Inflammatory Hydrazides

N-(4-Chlorobenzylidene)-2-(2-Phenoxyphenyl) Acetohydrazide (Compound 9d)

- Structure : Arylidene-substituted acetohydrazide.

- Activity : Exhibited 45% reduction in edema within 24 hours in anti-inflammatory assays, outperforming diclofenac (a standard NSAID) .

- Key Advantage : Enhanced potency due to electron-withdrawing chloro substituent, which improves binding to inflammatory targets .

Thiazolidin-4-one Derivatives (Compounds 1k and 1m)

- Structure: 2,4-Dichlorophenoxy acetic acid coupled to thiazolidin-4-one via a hydrazide linker.

- Activity : Demonstrated 81.14% and 78.80% inhibition of inflammation , respectively, surpassing indomethacin (76.36%) without gastric toxicity .

- Key Difference: The thiazolidinone ring enhances selectivity for cyclooxygenase (COX) enzymes compared to naphthalene-based hydrazides .

Antimicrobial and Antiviral Hydrazides

Arylhydrazones of p-Aminobenzoic Acid Hydrazide

- Structure: p-Aminobenzoic acid hydrazide condensed with aromatic aldehydes.

- Limitation : Less versatile than Naphthalene-2-carbothioic acid hydrazide, which shows broader antiviral applications .

Dynasore Analogs (From 3-Hydroxy-2-Naphthoic Acid Hydrazide)

- Structure : 3-Hydroxy-2-naphthoic acid hydrazide coupled to aryl aldehydes.

- Activity : Inhibited HIV-1 ribonuclease H and SARS-CoV-2 nsp14 exonuclease , highlighting its dual antiviral mechanism .

- Advantage Over Peers : The naphthalene core provides superior π-π stacking interactions with viral enzyme active sites compared to simpler benzoic acid derivatives .

Iron-Chelating Hydrazides

2-Hydroxy-1-Naphthylaldehyde Benzoic Acid Hydrazide Derivatives

- Structure : Benzoic acid hydrazide condensed with 2-hydroxy-1-naphthylaldehyde.

- Activity : Demonstrated potent iron-chelating capacity in macrophages and hepatocytes, critical for treating iron-overload disorders .

- Comparison : While structurally similar, Naphthalene-2-carbothioic acid hydrazide’s sulfur atom may enhance metal-binding affinity compared to oxygen-rich analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.